molecular formula C6H3BrINO2 B1590922 1-Bromo-2-iodo-3-nitrobenzene CAS No. 32337-96-5

1-Bromo-2-iodo-3-nitrobenzene

Cat. No. B1590922
CAS RN: 32337-96-5
M. Wt: 327.9 g/mol
InChI Key: BJOZUBWLKNXFFK-UHFFFAOYSA-N
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Description

“1-Bromo-2-iodo-3-nitrobenzene” is an organic compound with the molecular formula C6H3BrINO2 . It has an average mass of 327.902 Da and a monoisotopic mass of 326.839172 Da .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-iodo-3-nitrobenzene” consists of a benzene ring substituted with a bromo group, an iodo group, and a nitro group .


Chemical Reactions Analysis

Similar to other nitrobenzenes, “1-Bromo-2-iodo-3-nitrobenzene” may undergo reactions such as palladium-mediated Ullmann cross-coupling reactions .


Physical And Chemical Properties Analysis

“1-Bromo-2-iodo-3-nitrobenzene” has a density of 2.3±0.1 g/cm³, a boiling point of 324.9±27.0 °C at 760 mmHg, and a flash point of 150.3±23.7 °C . It has a molar refractivity of 53.4±0.3 cm³ and a molar volume of 139.5±3.0 cm³ .

Scientific Research Applications

Synthesis and Chemical Reactions

1-Bromo-2-iodo-3-nitrobenzene and its derivatives play a significant role in synthetic chemistry. Research by Bovonsombat and Mcnelis (1993) demonstrated the use of halogenated compounds like 1-Bromo-2-iodo-3-nitrobenzene in ring halogenations of polyalkylbenzenes, a process essential in creating various complex chemical structures (Bovonsombat & Mcnelis, 1993). Additionally, Mroz et al. (2020) explored the anisotropic displacement parameters of similar compounds, highlighting the importance of understanding molecular behavior for better synthesis and application (Mroz et al., 2020).

Crystal Structure Analysis

The study of crystal packing and intermolecular interactions in halonitrobenzenes, including compounds like 1-Bromo-2-iodo-3-nitrobenzene, is crucial for material science. Merz (2003) investigated the crystal packing of 1-iodo-3-nitrobenzene, revealing insights into molecular interactions that are fundamental to the development of new materials and pharmaceuticals (Merz, 2003).

Electrochemical Studies

Kitagawa, Layloff, and Adams (1963) examined the electrochemical behaviors of halonitrobenzene anion radicals, including derivatives of 1-Bromo-2-iodo-3-nitrobenzene. Their research contributes to understanding redox reactions and electron transfer processes, which are pivotal in fields like battery technology and electrochemical sensors (Kitagawa, Layloff, & Adams, 1963).

Development of Advanced Materials

Research by Banwell et al. (2004) utilized 1-Bromo-2-iodo-3-nitrobenzene in the synthesis of complex organic compounds like quinolines and phenanthridines, indicating its role in creating advanced materials for pharmaceutical and chemical industries (Banwell et al., 2004).

Environmental and Analytical Chemistry

Vinoth, Rajaitha, and Pandikumar (2020) demonstrated the use of 1-Bromo-2-iodo-3-nitrobenzene in the development of sensitive electrochemical sensors for detecting nitrobenzene, a critical application in environmental monitoring and safety (Vinoth, Rajaitha, & Pandikumar, 2020).

Safety And Hazards

“1-Bromo-2-iodo-3-nitrobenzene” is classified as harmful if swallowed or in contact with skin. It causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1-bromo-2-iodo-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOZUBWLKNXFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566356
Record name 1-Bromo-2-iodo-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-iodo-3-nitrobenzene

CAS RN

32337-96-5
Record name 1-Bromo-2-iodo-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32337-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-iodo-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-iodonitrobenzene
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Fu, H Yang, Y Gao, L Huang, R Berger… - Angewandte Chemie …, 2020 - Wiley Online Library
… First, Suzuki coupling was performed between biphenyl diboronic acid pinacol ester 1 and 1-bromo-2-iodo-3-nitrobenzene, which provided dibromo-dinitrophenyl-biphenyl 4 in 65 % …
Number of citations: 61 onlinelibrary.wiley.com
Y Zhang - 2016 - search.proquest.com
Total synthesis of tetracyclic indole alkaloid ht-13-A and ht-13-B has been accomplished from commercially available (S)-4-amino-2-hydroxybutyric acid and trans-4-hydroxy-L-proline …
Number of citations: 1 search.proquest.com
X Chang, L Huang, Y Gao, Y Fu, J Ma, H Yang, J Liu… - Nano Research, 2023 - Springer
… A twofold Suzuki reaction of compound 5 with 1-bromo-2-iodo-3nitrobenzene afforded 2-bromo-5'-(2-bromo-6-nitrophenyl)-4'''isopropyl-6-nitro-1,1':3',1'':4'',1'''-quaterphenyl (compound 6…
Number of citations: 2 link.springer.com
G Biagiotti, I Perini, B Richichi, S Cicchi - Molecules, 2021 - mdpi.com
… The synthesis of the monomer started with the coupling of biphenyl diboronic acid pinacol ester 142 (Scheme 35) and 1-bromo-2-iodo-3-nitrobenzene (143) to afford compound 144. A …
Number of citations: 10 www.mdpi.com

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